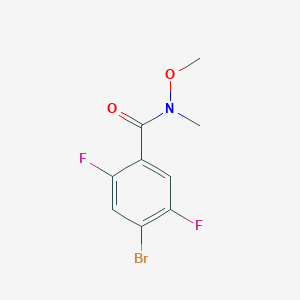

4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide

Description

Contextualizing Halogenated Benzamides in Advanced Chemical Synthesis

Halogenated benzamides are a class of organic compounds that serve as crucial precursors and intermediates in a wide array of synthetic applications. rsc.org The presence of one or more halogen atoms on the benzamide (B126) ring provides a site for versatile chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential steps in the construction of complex molecular architectures. nih.govyoutube.comyoutube.com

The specific halogen atom on the aromatic ring dictates its reactivity and utility. Bromine, as featured in 4-bromo-2,5-difluoro-N-methoxy-N-methylbenzamide, is a particularly effective functional group for cross-coupling reactions due to the moderate strength of the carbon-bromine bond, which allows for oxidative addition to a metal catalyst (commonly palladium) under relatively mild conditions. youtube.comyoutube.com This makes bromo-substituted arenes highly valuable building blocks in drug discovery and development. nih.govnih.gov

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, lipophilicity, and conformational preferences. bohrium.comnih.gov These modifications can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, increased binding affinity to target proteins, and enhanced membrane permeability. bohrium.comnih.govresearchgate.nettandfonline.com The presence of two fluorine atoms in the subject compound suggests its potential use in the synthesis of bioactive molecules with tailored pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

Furthermore, the amide functionality itself can play a significant role in directing chemical reactions. Amide groups can act as internal ligands, coordinating to a metal catalyst and directing a reaction to a specific C-H bond, typically in the ortho position. rsc.orgnih.gov This directing group strategy enables highly regioselective C-H functionalization, providing an efficient pathway to elaborate the aromatic core. rsc.org

The Significance of N-Methoxy-N-methylbenzamide Scaffolds as Versatile Synthetic Intermediates

The N-methoxy-N-methylamide group, commonly known as the Weinreb amide, is a highly valued functional group in organic synthesis for its ability to act as a robust acylating agent. researchgate.net First reported in 1981, Weinreb amides are widely used for the synthesis of ketones and aldehydes from highly reactive organometallic nucleophiles, such as organolithium and Grignard reagents. researchgate.netorientjchem.org

A primary challenge when reacting carboxylic acid derivatives like esters or acid chlorides with organometallics is "over-addition," where the initially formed ketone is more reactive than the starting material and quickly reacts with a second equivalent of the nucleophile to yield a tertiary alcohol. The Weinreb amide elegantly circumvents this problem. nih.govbohrium.com Upon nucleophilic attack at the carbonyl carbon, a stable, five-membered chelated tetrahedral intermediate is formed. bohrium.comresearchgate.net This intermediate is stabilized by the coordination of the metal cation (e.g., Li⁺ or Mg²⁺) with both the carbonyl oxygen and the methoxy (B1213986) oxygen. researchgate.net This stable complex does not collapse to form a ketone until an acidic workup is performed, at which point the organometallic reagent has been quenched, thus preventing a second addition. researchgate.net

The versatility of the Weinreb amide extends beyond ketone synthesis. It can be reduced by mild hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), to furnish aldehydes, again without over-reduction to the alcohol. researchgate.net This reliability has made the Weinreb amide a "textbook" functional group for the controlled synthesis of carbonyl compounds. nih.gov

Weinreb amides are readily prepared from a variety of starting materials, including carboxylic acids, acid chlorides, esters, and anhydrides, by treatment with N,O-dimethylhydroxylamine. orientjchem.orgresearchgate.net Their stability to a range of reaction conditions and their predictable reactivity make them indispensable tools in multi-step total synthesis and in the large-scale production of pharmaceuticals. researchgate.netbohrium.com The presence of this scaffold in 4-bromo-2,5-difluoro-N-methoxy-N-methylbenzamide earmarks it as a precursor for the synthesis of specifically substituted bromodifluoroacetophenones or benzaldehydes, which are themselves valuable intermediates for more complex targets.

Table 2: Mentioned Chemical Compounds

| Compound Name | Functional Class / Role |

|---|---|

| 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide | Subject of article, synthetic intermediate |

| N,O-dimethylhydroxylamine | Reagent for Weinreb amide synthesis |

| Diisobutylaluminium hydride (DIBAL-H) | Reducing agent |

| Organolithium reagents | Nucleophiles |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO2/c1-13(15-2)9(14)5-3-8(12)6(10)4-7(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTJDXDWGRBDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1F)Br)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Bromo 2,5 Difluoro N Methoxy N Methylbenzamide

Established Routes for N-Methoxy-N-methylbenzamide Formation

The creation of the N-methoxy-N-methylamide functional group, commonly known as a Weinreb amide, is a cornerstone of modern organic synthesis. These amides are valued as versatile intermediates that can be converted into ketones or aldehydes. psu.edu The primary challenge lies in activating a carboxylic acid to react with N,O-dimethylhydroxylamine hydrochloride. Two principal strategies have been established: the use of acyl halides and direct carboxylic acid activation.

Acyl Halide-Based Methodologies

One of the most traditional and reliable methods for forming N-methoxy-N-methylamides involves the conversion of a carboxylic acid into a more reactive acyl halide, typically an acyl chloride or fluoride. researchgate.net This intermediate is then subjected to nucleophilic substitution by N,O-dimethylhydroxylamine.

The process generally involves two steps:

Activation: The starting carboxylic acid is treated with a halogenating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride for forming acyl chlorides. Alternatively, reagents like [bis(2-methoxyethyl)amino]sulfur trifluoride can be used to generate acyl fluorides, which then react to give the desired Weinreb amides in high yields. researchgate.net

Amidation: The resulting acyl halide is reacted with N,O-dimethylhydroxylamine, often in the presence of a base such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct and drive the reaction to completion.

This methodology is robust and widely applicable, serving as a foundational approach for the synthesis of various Weinreb amides. researchgate.net

Carboxylic Acid Activation Approaches

To circumvent the often harsh conditions required for acyl halide formation, numerous methods for the direct activation of carboxylic acids have been developed. These "one-pot" procedures utilize coupling agents that generate a highly reactive species in situ, which is then readily attacked by N,O-dimethylhydroxylamine. This approach is often milder and can be more tolerant of sensitive functional groups. researchgate.net

Several classes of activating agents are employed, each with its own advantages. A key benefit of these methods is their ability to be performed as a single procedural step, enhancing efficiency. researchgate.net For instance, sterically hindered carboxylic acids can be effectively converted to Weinreb amides using a combination of methanesulfonyl chloride and triethylamine. organic-chemistry.org This method proceeds by forming a mixed anhydride of methanesulfonic acid, which activates the carboxylic acid for amide formation. organic-chemistry.org

Below is a table comparing various coupling agents used in these approaches:

| Activating Agent/System | Description | Advantages |

| Carbodiimides (e.g., EDC·HCl) | Forms an O-acylisourea intermediate. Often used with additives like HOBt to improve efficiency and suppress side reactions. nih.gov | Widely used, commercially available, good for peptide synthesis. nih.gov |

| Phosphonium Salts (e.g., BOP, PyBOP) | Generates a reactive phosphonium ester. | High reactivity, effective for hindered acids. |

| N,N'-Carbonyldiimidazole (CDI) | Creates a reactive acylimidazolide intermediate. researchgate.net | Mild conditions, simple workup. researchgate.net |

| Alkyl Chloroformates | Forms a mixed carbonic anhydride. researchgate.net | Cost-effective, suitable for large-scale synthesis. researchgate.net |

| Methanesulfonyl Chloride/Triethylamine | Generates a mixed sulfonic anhydride. organic-chemistry.org | Effective for sterically hindered acids, good yields (59-88%). organic-chemistry.org |

| 2-Chloro-1-methylpyridinium iodide | A coupling agent that facilitates the conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides in high yields. researchgate.net | Proceeds without racemization for chiral carboxylic acids. researchgate.net |

Specialized Synthetic Approaches to Halogenated N-Methoxy-N-methylbenzamides

The synthesis of halogenated Weinreb amides, such as 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide, introduces additional complexity. The position of the halogen atoms on the aromatic ring is critical, necessitating precise control over the reaction's regioselectivity.

Regioselective Halogenation Strategies

Achieving specific halogenation patterns on an aromatic ring can be challenging, as traditional electrophilic aromatic substitution often yields a mixture of ortho and para products. nih.govrsc.org Modern synthetic chemistry has largely overcome this by using directing groups to guide the halogen to a specific carbon-hydrogen (C-H) bond.

Transition metal catalysis has emerged as a powerful tool for regioselective C-H halogenation. nih.govnih.gov In this approach, a directing group on the substrate (such as an amide) coordinates to a metal catalyst (commonly palladium, rhodium, or iridium), which then delivers the halogenating agent to a specific, often ortho, position. nih.govrsc.orgacs.org

Key features of these strategies include:

Directing Groups: The amide functionality itself can serve as a directing group, guiding halogenation to the ortho position of the aromatic ring. rsc.orgrsc.org

Catalysts: Palladium(II) acetate (Pd(OAc)₂) is a frequently used catalyst for these transformations. nih.gov Iridium and rhodium catalysts have also been developed for the ortho-C–H functionalization of aromatics containing weakly coordinating Weinreb amides. acs.org

Halogenating Agents: N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are common sources of electrophilic halogens for these reactions. nih.govrsc.org

The table below summarizes examples of catalytic regioselective halogenation:

| Catalyst | Directing Group | Halogenating Agent | Position Selectivity |

| Palladium(II) Acetate | Internal Ketimine | N-Iodosuccinimide (NIS) | ortho on Phenyl Side Chain nih.gov |

| Nickel(II) Acetate | Amide | N-Halosuccinimide (NXS) | ortho to Directing Group rsc.org |

| Rhodium(III) Complex | N-Oxide | N-Bromosuccinimide (NBS) | C8 of Quinoline rsc.org |

| Iridium Complex | Weinreb Amide | N-Iodosuccinimide (NIS) | ortho to Directing Group acs.org |

Precursor Selection and Functional Group Compatibility Considerations

While direct C-H halogenation is a sophisticated strategy, the most straightforward synthesis of a molecule like 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide often relies on starting with a precursor that already contains the desired halogenation pattern. In this case, the logical starting material is 4-bromo-2,5-difluorobenzoic acid .

The primary advantage of this approach is that it avoids potential issues with regioselectivity and side reactions associated with halogenating a more complex molecule. The synthesis then simplifies to the amide bond formation step.

Key considerations for this strategy include:

Precursor Availability: The feasibility of this route depends on the commercial availability or straightforward synthesis of the required halogenated benzoic acid.

Functional Group Compatibility: The conditions used for the carboxylic acid activation and amidation must be compatible with the bromo- and fluoro-substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, are generally well-tolerated in many catalytic C-H activation and coupling reactions. rsc.org The chosen coupling agents should not induce unwanted side reactions, such as nucleophilic aromatic substitution of the fluorine atoms or cleavage of the carbon-bromine bond.

Catalytic Methodologies in the Synthesis of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide and Analogs

The synthesis of the title compound itself, starting from 4-bromo-2,5-difluorobenzoic acid, primarily involves catalysis in the amide bond formation step. While the term "catalyst" often brings to mind transition metals, the coupling agents used in carboxylic acid activation can also be considered catalysts in a broader sense, as they facilitate the reaction and are not incorporated into the final product.

A representative synthesis would involve the reaction of 4-bromo-2,5-difluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent and a base. For example, using a carbodiimide system like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) often involves a catalytic amount of an additive like 1-hydroxybenzotriazole (HOBt). nih.govchemicalbook.com HOBt acts as a catalyst to suppress racemization (if applicable) and improve the efficiency of the amide formation. nih.gov

Furthermore, palladium catalysts are instrumental in synthesizing various halogenated benzamide (B126) analogs through cross-coupling reactions. researchgate.net For instance, a bromo-substituted benzamide can be reacted with various arylboronic acids in a Suzuki coupling reaction, catalyzed by a Pd(0) complex, to generate a wide array of biaryl carboxamide derivatives. researchgate.net This highlights how catalytic methods can be used to further diversify the structure after the core halogenated Weinreb amide has been formed.

Transition Metal-Catalyzed Amidation and Cross-Coupling Reactions

The formation of the amide bond in 4-bromo-2,5-difluoro-N-methoxy-N-methylbenzamide can be achieved through various methods, with transition metal-catalyzed reactions offering efficient pathways. While direct catalytic amidation starting from a carboxylic acid is an advancing field, a common and robust method involves the activation of the carboxylic acid, 4-bromo-2,5-difluorobenzoic acid, followed by reaction with N,O-dimethylhydroxylamine.

A typical laboratory-scale synthesis would first convert the carboxylic acid to a more reactive species like an acid chloride. For instance, 4-bromo-2,5-difluorobenzoic acid can be treated with thionyl chloride or oxalyl chloride to yield 4-bromo-2,5-difluorobenzoyl chloride prepchem.com. The subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base yields the desired amide.

Transition metal catalysis can be employed in several ways. Copper-catalyzed cross-coupling reactions, for example, have been developed for the amination of bromobenzoic acids. nih.gov These methods can be chemo- and regioselective, often eliminating the need for protecting the carboxylic acid group. nih.gov While typically used to form N-aryl or N-alkyl bonds directly to the ring, variations of these catalytic systems can be adapted for amide formation. For instance, copper-catalyzed C-O cross-coupling reactions of N-methoxy amides with arylboronic acids have been reported, demonstrating the utility of copper salts in transformations involving this functional group. mdpi.com

Furthermore, the bromine atom on the aromatic ring of 4-bromo-2,5-difluoro-N-methoxy-N-methylbenzamide makes it an excellent substrate for subsequent transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4-position, highlighting the role of this compound as a key synthetic intermediate.

| Catalyst/Reagent | Substrate Example | Reaction Type | Product Example | Yield (%) | Reference |

| EDCI / HOBt | 4-bromo-2-fluorobenzoic acid | Amide Coupling | 4-bromo-2-fluoro-N-methylbenzamide | 74 | chemicalbook.com |

| BOP reagent | 4-bromo-2-fluorobenzoic acid | Amide Coupling | 4-bromo-2-fluoro-N-methylbenzamide | Quantitative | chemicalbook.com |

| CuI | N-methoxy amides | C-O Cross-Coupling | Aryl-N-methoxy arylimidates | 38-69 | mdpi.com |

| FeCl₃ | N-methoxy amides | N=S Cross-Coupling | N-acyl sulfoximines | up to 95 | nih.govacs.org |

| Copper Catalyst | 2-bromobenzoic acids | Amination | N-aryl/N-alkyl anthranilic acids | up to 99 | nih.gov |

This table presents data for reactions on similar or related substrates to illustrate the methodologies discussed.

Green Chemistry Principles and Sustainable Synthetic Protocols

In line with the growing importance of sustainable chemical manufacturing, the principles of green chemistry are increasingly being applied to amide bond formation. scispace.com Traditional methods often rely on stoichiometric coupling reagents like carbodiimides (e.g., EDCI) or phosphonium salts (e.g., BOP reagent), which generate significant amounts of waste and can be hazardous. chemicalbook.comscispace.com

Green alternatives focus on minimizing waste, avoiding hazardous substances, and improving atom economy. One approach is the use of catalytic methods for direct amidation, which avoids the pre-activation step of the carboxylic acid. Boric acid has been investigated as a simple, inexpensive, and efficient catalyst for the solvent-free synthesis of amides from carboxylic acids and urea or amines. researchgate.netsemanticscholar.org This method proceeds by heating a triturated mixture of the reactants, offering a significant reduction in solvent waste. researchgate.netsemanticscholar.org

Enzymatic synthesis represents another powerful green methodology. Lipases, such as Candida antarctica lipase B (CALB), have been successfully used as biocatalysts for the direct amidation of carboxylic acids with amines. nih.gov These reactions can be performed in green solvents like cyclopentyl methyl ether and often result in high yields and conversions without the need for extensive purification, thereby reducing solvent usage and by-product formation. nih.gov

Electrosynthesis is also emerging as a sustainable tool for amide synthesis. rsc.org Electrochemical methods can replace traditional chemical oxidants or activating agents, using electricity as a "reagent" to drive the reaction, which minimizes waste production. rsc.org While direct application to the synthesis of 4-bromo-2,5-difluoro-N-methoxy-N-methylbenzamide may require further research, these sustainable protocols offer promising avenues for the future production of this and related compounds, aligning with the goals of environmentally benign chemical synthesis.

Reactivity and Reaction Mechanism Investigations of 4 Bromo 2,5 Difluoro N Methoxy N Methylbenzamide

Nucleophilic Acyl Substitution Pathways in N-Methoxy-N-methylbenzamides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are renowned for their controlled reactivity towards strong nucleophiles. This characteristic is central to their widespread use in the synthesis of ketones and other carbonyl compounds.

Reactions with Organometallic Reagents: Formation of Ketones and Other Carbonyl Derivatives

The reaction of Weinreb amides with organometallic reagents, such as organolithium and Grignard reagents, is a cornerstone of ketone synthesis. wisc.edu Unlike other carboxylic acid derivatives that often lead to over-addition and the formation of tertiary alcohols, Weinreb amides typically yield the desired ketone cleanly. wisc.edu This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate. acs.org In this intermediate, the metal ion is coordinated by both the newly formed alkoxide and the N-methoxy oxygen atom, which prevents the collapse of the intermediate and subsequent addition of a second equivalent of the organometallic reagent until aqueous workup.

The general mechanism for this transformation is depicted below:

Table 1: Reaction of Weinreb Amides with Organometallic Reagents

| Step | Description |

|---|---|

| 1. Nucleophilic Addition | The organometallic reagent (R'-M) adds to the electrophilic carbonyl carbon of the Weinreb amide. |

| 2. Formation of Chelate | A stable five-membered chelated tetrahedral intermediate is formed. |

| 3. Aqueous Workup | The chelate is hydrolyzed to break down the intermediate, yielding the ketone. |

This methodology allows for the efficient preparation of a wide array of ketones by varying the organometallic partner.

Influence of Halogen Substituents on Reaction Kinetics and Selectivity

The presence of halogen substituents on the aromatic ring of a benzamide (B126) can significantly influence the reactivity of the carbonyl group. The two fluorine atoms at the 2- and 5-positions of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide exert strong electron-withdrawing inductive effects. This effect increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The aryl bromide functionality of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide serves as a versatile handle for the construction of more complex molecular architectures through various palladium-catalyzed cross-coupling reactions.

C-C Bond Forming Reactions (e.g., Arylation)

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl compounds by coupling an aryl halide with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com The reaction of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide with various arylboronic acids would be expected to proceed to afford the corresponding 4-aryl-2,5-difluoro-N-methoxy-N-methylbenzamide derivatives. The electron-withdrawing fluorine substituents on the aromatic ring can enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction provides a means to introduce vinyl groups at the 4-position of the benzamide ring.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond through the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgnih.gov This would allow for the introduction of an alkynyl moiety onto the aromatic ring of the title compound.

Ullmann Condensation: The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, can be used to form symmetrical biaryls. wikipedia.orgthermofisher.comorganic-chemistry.orgwikipedia.orgtaylorandfrancis.com While traditionally requiring harsh conditions, modern modifications have expanded its scope.

Functionalization of the Aryl Bromide through Metal-Mediated Processes

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines. wikipedia.org The amination of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide would provide access to a variety of N-aryl derivatives. The efficiency of this reaction can be influenced by the choice of palladium catalyst, ligand, and base.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Biaryl |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Arylalkyne |

| Buchwald-Hartwig | Amine | N-Aryl Amine |

Exploration of Side Reactions and Undesired Transformations

While the reactions of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide are generally clean and high-yielding, certain side reactions and undesired transformations can occur under specific conditions.

In the context of nucleophilic acyl substitution with highly basic or sterically hindered organometallic reagents, cleavage of the N-O bond of the Weinreb amide can sometimes be observed, leading to the formation of other amide byproducts.

During palladium-catalyzed cross-coupling reactions, hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, can be a competing process. rsc.orgwikipedia.orgnih.govresearchgate.netrsc.org This is particularly relevant when using hydride sources as reagents or under conditions that favor reductive elimination from a palladium-hydride intermediate. The choice of catalyst, ligand, and reaction conditions is crucial to minimize this side reaction.

Furthermore, the hydrolysis of the N-methoxy-N-methylamide functionality to the corresponding carboxylic acid can occur in the presence of strong acid or base, especially at elevated temperatures. arkat-usa.org Therefore, careful control of the reaction pH is necessary to preserve the integrity of the Weinreb amide group during transformations at the aryl bromide site.

Decomposition Pathways and Reaction Stability

The stability of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide is contingent on the conditions to which it is exposed, such as temperature, pH, and the presence of reactive chemical species. Several potential decomposition pathways can be postulated based on the general reactivity of halogenated aromatic compounds and Weinreb amides.

Hydrolytic Decomposition:

Under acidic or basic conditions, the amide bond is susceptible to hydrolysis. This would lead to the cleavage of the N-methoxy-N-methylamide group, yielding 4-bromo-2,5-difluorobenzoic acid and N,O-dimethylhydroxylamine. The reaction is typically slower for tertiary amides like this one compared to primary or secondary amides and may require elevated temperatures to proceed at a significant rate.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen would activate the carbonyl carbon for nucleophilic attack by water.

Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon would form a tetrahedral intermediate, which would then collapse to the carboxylate and N,O-dimethylhydroxylamine.

Thermal Decomposition:

At elevated temperatures, the molecule may undergo thermal decomposition. The weakest bonds are most likely to cleave first. The C-Br bond is generally less stable than the C-F and C-C bonds of the aromatic ring. Therefore, one possible thermal decomposition pathway could involve the homolytic cleavage of the C-Br bond, leading to the formation of radical species. These highly reactive radicals could then participate in a variety of subsequent reactions, potentially leading to polymerization or the formation of complex mixtures.

Photochemical Decomposition:

Aromatic bromides can be sensitive to ultraviolet (UV) light. Photochemical excitation can lead to the cleavage of the C-Br bond, generating aryl radicals. This process could initiate decomposition, especially in the presence of solvents or other molecules that can react with the generated radicals.

Reductive Decomposition:

The presence of the bromine atom makes the molecule susceptible to reduction. Catalytic hydrogenation or reaction with reducing agents like lithium aluminum hydride could lead to the cleavage of the C-Br bond, replacing it with a hydrogen atom to form 2,5-difluoro-N-methoxy-N-methylbenzamide. Stronger reducing conditions could also potentially reduce the amide functionality.

The table below summarizes the potential decomposition pathways under different conditions.

| Condition | Potential Decomposition Pathway | Primary Decomposition Products |

| Strong Acid/Heat | Acid-catalyzed hydrolysis | 4-Bromo-2,5-difluorobenzoic acid, N,O-Dimethylhydroxylamine |

| Strong Base/Heat | Base-catalyzed hydrolysis | 4-Bromo-2,5-difluorobenzoate, N,O-Dimethylhydroxylamine |

| High Temperature | Thermal cleavage of C-Br bond | Aryl radicals, Bromine radicals |

| UV Radiation | Photolytic cleavage of C-Br bond | Aryl radicals, Bromine radicals |

| Reducing Agents | Reductive dehalogenation | 2,5-Difluoro-N-methoxy-N-methylbenzamide |

Formation of By-products and Strategies for Mitigation

During the synthesis and handling of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide, the formation of by-products can occur through side reactions. Understanding these potential side reactions is crucial for developing strategies to minimize their formation and ensure the purity of the final product.

Potential By-products in Synthesis:

The synthesis of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide typically involves the reaction of an activated form of 4-bromo-2,5-difluorobenzoic acid (such as the acid chloride) with N,O-dimethylhydroxylamine.

Over-reaction with Nucleophiles: If the starting material for the synthesis is 1,4-dibromo-2,5-difluorobenzene, nucleophilic aromatic substitution could potentially occur at the bromine position, although this is generally less favorable than at a fluorine position in activated systems.

Incomplete Reaction: Unreacted starting materials, such as 4-bromo-2,5-difluorobenzoic acid or its activated derivative, can remain as impurities if the reaction does not go to completion.

Hydrolysis of the Activated Acid: If moisture is present during the synthesis, the activated carboxylic acid derivative (e.g., acid chloride) can hydrolyze back to 4-bromo-2,5-difluorobenzoic acid.

Strategies for Mitigation:

To minimize the formation of these by-products, several strategies can be employed:

Control of Reaction Conditions: Careful control of stoichiometry, reaction temperature, and reaction time is essential to ensure the desired reaction proceeds to completion while minimizing side reactions.

Use of Anhydrous Conditions: The synthesis should be carried out under strictly anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid. This can be achieved by using dried solvents and an inert atmosphere (e.g., nitrogen or argon).

Purification Methods: After the reaction is complete, purification techniques such as column chromatography, recrystallization, or distillation can be used to remove unreacted starting materials and by-products. The choice of purification method will depend on the physical properties of the desired product and the impurities.

Choice of Reagents: The selection of the appropriate activating agent for the carboxylic acid and the base used to scavenge the acid produced during the reaction can influence the product yield and purity.

The following table outlines potential by-products and corresponding mitigation strategies.

| Potential By-product | Origin | Mitigation Strategy |

| 4-Bromo-2,5-difluorobenzoic acid | Incomplete reaction or hydrolysis of activated intermediate | Use of slight excess of N,O-dimethylhydroxylamine, strictly anhydrous conditions, and subsequent purification. |

| Unreacted Starting Materials | Incomplete reaction | Optimization of reaction time and temperature, and post-reaction purification. |

| Products of Nucleophilic Substitution | Side reactions with nucleophiles present | Careful selection of reagents and reaction conditions to favor the desired amidation reaction. |

Theoretical and Computational Investigations on 4 Bromo 2,5 Difluoro N Methoxy N Methylbenzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a detailed picture of the molecule's stability, polarity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and other key properties. researchgate.net By using a suitable basis set, such as B3LYP/6-311++G(d,p), researchers can obtain a detailed understanding of bond lengths, bond angles, and dihedral angles. researchgate.net

These studies often reveal the influence of substituents on the benzamide (B126) core. For instance, the presence of electronegative fluorine and bromine atoms, along with the N-methoxy-N-methylamide group, can significantly alter the geometry and electronic distribution of the benzene (B151609) ring. nih.gov The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can also be analyzed. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide (Predicted based on DFT calculations of similar molecules)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | - | - |

| C-F | 1.35 | - | - |

| C=O | 1.24 | C-C-N | 118 |

| C-N | 1.37 | C-N-O | 119 |

| N-O | 1.39 | C-O-N | 110 |

| O-CH3 | 1.43 | - | - |

| N-CH3 | 1.46 | - | - |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations based on studies of similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net

For 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights the regions that are electron-rich and electron-poor, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide (Predicted)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values that would be expected from FMO analysis of similar molecules.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the exploration of potential reaction mechanisms, providing a deeper understanding of how chemical transformations occur.

By mapping the potential energy surface of a reaction, computational chemists can identify the most favorable reaction pathways. This involves locating transition states, which are the high-energy points along the reaction coordinate, and calculating their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

For a molecule like 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide, energy profiling can be used to study various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions involving the carbon-bromine bond.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used to account for the effects of the solvent. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for a more realistic simulation of reaction conditions.

Furthermore, many reactions involving benzamides are catalyzed. Computational modeling can be used to elucidate the entire catalytic cycle, including the coordination of the substrate to the catalyst, the chemical transformation, and the release of the product.

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods are invaluable for establishing relationships between the structure of a molecule and its reactivity. By systematically modifying the structure of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide in silico and calculating its reactivity descriptors, researchers can gain insights into how different functional groups influence its chemical behavior.

Global chemical descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, can be calculated to quantify the reactivity of the molecule. researchgate.net These parameters provide a quantitative basis for comparing the reactivity of different derivatives and for designing new molecules with desired properties.

Advanced Analytical Techniques for Research on 4 Bromo 2,5 Difluoro N Methoxy N Methylbenzamide

Spectroscopic Characterization in Mechanistic and Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Detailed Structural Elucidation

Reaction Monitoring: The synthesis of benzamides can be effectively monitored using NMR. news-medical.netnih.govnih.gov A series of ¹H NMR spectra, acquired at regular intervals, can track the consumption of starting materials and the formation of the product. nih.gov For instance, in the synthesis from 4-bromo-2,5-difluorobenzoic acid and N,O-dimethylhydroxylamine, chemists would monitor the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the N-methoxy and N-methyl groups of the final product. news-medical.net This allows for the determination of reaction kinetics and optimization of conditions such as temperature and catalyst loading. nih.gov

Structural Elucidation: A combination of 1D and 2D NMR experiments is essential for the complete structural assignment of the molecule. nih.govhyphadiscovery.com

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the difluorobromophenyl ring, a singlet for the N-methyl (N-CH₃) protons, and another singlet for the N-methoxy (O-CH₃) protons. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.

¹³C NMR: The carbon spectrum would show characteristic signals for the carbonyl carbon (C=O), the aromatic carbons (with C-F and C-Br couplings), and the N-methyl and N-methoxy carbons. mdpi.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity within the molecule. hyphadiscovery.com For example, HMBC would show correlations between the N-methyl protons and the carbonyl carbon, definitively confirming the structure of the amide group. hyphadiscovery.com

The following table illustrates the type of data that would be generated from ¹H and ¹³C NMR analysis for a related benzamide (B126) structure, providing a framework for what to expect for the title compound.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity / Couplings |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 | Doublets, Triplets (with H-H and H-F coupling) |

| ¹H | N-Methoxy (O-CH₃) | ~3.5 - 4.0 | Singlet |

| ¹H | N-Methyl (N-CH₃) | ~3.0 - 3.5 | Singlet |

| ¹³C | Carbonyl (C=O) | ~165 - 170 | Singlet |

| ¹³C | Aromatic (C-Br) | ~115 - 125 | Singlet |

| ¹³C | Aromatic (C-F) | ~150 - 165 | Doublet (due to C-F coupling) |

| ¹³C | N-Methoxy (O-CH₃) | ~60 - 65 | Singlet |

| ¹³C | N-Methyl (N-CH₃) | ~30 - 40 | Singlet |

| Note: This table represents expected values based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary. |

Mass Spectrometry (MS) for Reaction Progress and Intermediate Detection

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide, confirm its elemental composition, and identify potential reactive intermediates during its synthesis. researchgate.net When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures. cmro.in

Reaction Progress: By taking small aliquots from a reaction mixture over time, LC-MS analysis can track the formation of the product, which would appear as a peak with the expected mass-to-charge ratio (m/z). The molecular weight of C₉H₈BrF₂NO₂ is 280.07 g/mol . In electrospray ionization (ESI) mode, the compound would likely be detected as the protonated molecule [M+H]⁺ at m/z 281.98 or as adducts with sodium [M+Na]⁺ or other ions. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by 2 Da, providing a clear signature for the presence of the bromine atom.

Intermediate Detection: MS is particularly valuable for detecting short-lived or low-concentration intermediates that are key to understanding reaction mechanisms. nih.govrsc.org For example, in the amide coupling reaction, intermediates such as an activated ester of the carboxylic acid could potentially be observed. nih.gov Tandem mass spectrometry (MS/MS) can further characterize these intermediates by inducing fragmentation and analyzing the resulting daughter ions, which provides structural clues. nih.gov

| Ion Type | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Information Provided |

| Molecular Ion [M]⁺ | 278.97 | 280.97 | Confirms molecular weight. |

| Protonated Molecule [M+H]⁺ | 279.98 | 281.98 | Confirms molecular weight in ESI positive mode. |

| Sodium Adduct [M+Na]⁺ | 301.96 | 303.96 | Confirms molecular weight in ESI positive mode. |

| Key Fragment [M-OCH₃]⁺ | 248.97 | 250.97 | Suggests loss of the methoxy (B1213986) group. |

| Key Fragment [C₇H₂BrF₂O]⁺ | 233.93 | 235.93 | Corresponds to the 4-bromo-2,5-difluorobenzoyl cation. |

| Note: This table presents predicted m/z values. Fragmentation patterns depend on the specific MS technique and conditions used. |

Infrared (IR) Spectroscopy and its Application in Reaction Mechanism Probes

Infrared (IR) spectroscopy is a valuable technique for probing reaction mechanisms by monitoring the changes in functional groups during the synthesis of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide. rsc.org The formation of the amide bond is accompanied by distinct changes in the IR spectrum. researchgate.netacs.org

During the conversion of 4-bromo-2,5-difluorobenzoic acid to the final amide product, IR spectroscopy can track the disappearance of the broad O-H stretching vibration of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of the strong C=O stretching vibration of the tertiary amide (around 1630-1680 cm⁻¹). mdpi.com The position of the amide C=O band (Amide I band) is sensitive to its chemical environment and can provide insight into the electronic effects of the bromo- and difluoro-substituents on the benzene (B151609) ring. researchgate.net This real-time monitoring of functional group transformation provides direct evidence for the progress of the amide bond formation. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Carboxylic Acid (Reactant) | O-H stretch | 2500 - 3300 (broad) | Disappears as the reaction proceeds. |

| Carboxylic Acid (Reactant) | C=O stretch | 1700 - 1725 | Signal decreases and is replaced by the amide C=O signal. |

| Tertiary Amide (Product) | C=O stretch (Amide I) | 1630 - 1680 | Appears and intensifies as the product is formed. |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Present in both reactant and product. |

| C-F Bond | C-F stretch | 1000 - 1400 | Strong absorptions confirming the presence of fluorine. |

| C-Br Bond | C-Br stretch | 500 - 600 | Confirms the presence of bromine. |

| Note: This table shows typical IR absorption ranges. Specific values are dependent on the molecular structure and sample state. |

X-ray Diffraction Analysis for Solid-State Structural Investigations

X-ray diffraction analysis of a single crystal is the most definitive method for determining the precise three-dimensional solid-state structure of a molecule. While a crystal structure for 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide has not been specifically reported in the searched literature, analysis of related halogenated benzamides provides insight into the structural features that would be expected. researchgate.netjst.go.jpnih.gov

A successful crystallographic study would provide exact data on:

Bond Lengths and Angles: Confirming the geometry of the benzene ring and the amide group. researchgate.net

Dihedral Angles: Revealing the rotational orientation of the amide group relative to the aromatic ring. In many benzamides, the amide group is twisted out of the plane of the benzene ring. researchgate.netnih.gov

Intermolecular Interactions: Identifying how molecules pack in the crystal lattice, including potential halogen bonding (C-Br···O or C-F···O) and other weak interactions that stabilize the solid-state structure. jst.go.jpnih.gov

For example, studies on other bromo- and chloro-substituted benzamides have detailed the planarity of the central amide fragment and the dihedral angles it forms with the attached benzene rings. jst.go.jpnih.gov Such data is crucial for understanding the compound's conformation in the solid state and for computational chemistry studies.

Chromatographic and Other Separation Techniques in Research Context

Chromatographic techniques are fundamental to the research and synthesis of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide, primarily for reaction monitoring, purification, and purity assessment. uva.nl

Thin-Layer Chromatography (TLC): TLC is used for the rapid, qualitative monitoring of reaction progress. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the formation of the more or less polar product can be visualized, allowing for a quick determination of whether the reaction is complete.

Column Chromatography: This is the standard method for the purification of the crude product after synthesis. uva.nl The crude mixture is loaded onto a column of silica (B1680970) gel or another stationary phase, and a solvent system (eluent) of appropriate polarity is used to separate the desired product from unreacted starting materials and byproducts. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to assess the final purity of the synthesized compound. It can separate the target compound from even minor impurities. When coupled with a mass spectrometer (LC-MS), it provides both quantitative purity data and mass confirmation. The use of modifiers like difluoroacetic acid in the mobile phase can be optimized for the analysis of small molecules.

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC, often coupled with mass spectrometry (GC-MS), can also be used for purity analysis. Analysis of related brominated compounds by GC-MS has been reported.

Applications of 4 Bromo 2,5 Difluoro N Methoxy N Methylbenzamide As a Synthetic Building Block

Precursor in the Synthesis of Substituted Aromatic Ketones

The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is a cornerstone of modern ketone synthesis. This functional group is specifically designed to react with organometallic reagents, such as Grignard or organolithium reagents, in a controlled manner to produce ketones. The reaction proceeds through a stable, chelated tetrahedral intermediate which prevents the common problem of over-addition that often plagues the synthesis of ketones from other carboxylic acid derivatives like esters or acid chlorides. This chelation-stabilized intermediate collapses to the ketone only upon acidic workup.

In the context of 4-bromo-2,5-difluoro-N-methoxy-N-methylbenzamide, this reactivity allows for the introduction of a wide variety of substituents at the carbonyl carbon. The general scheme for this transformation is depicted below:

Table 1: Examples of Organometallic Reagents for Ketone Synthesis

| Organometallic Reagent (R-M) | Resulting Ketone Structure |

| Phenylmagnesium bromide | 4-Bromo-2,5-difluorophenyl phenyl ketone |

| Methyl lithium | 1-(4-Bromo-2,5-difluorophenyl)ethanone |

| Vinylmagnesium bromide | 1-(4-Bromo-2,5-difluorophenyl)prop-2-en-1-one |

| Thien-2-yllithium | (4-Bromo-2,5-difluorophenyl)(thiophen-2-yl)methanone |

This methodology provides a reliable and high-yielding route to a diverse array of substituted aromatic ketones, which are themselves important intermediates in medicinal chemistry and materials science. The fluorine and bromine atoms on the aromatic ring can be further manipulated, offering additional avenues for molecular elaboration.

Role in the Diversification of Benzamide (B126) Derivatives

The 4-bromo-2,5-difluoro-N-methoxy-N-methylbenzamide scaffold is a valuable platform for the synthesis of a wide range of more complex benzamide derivatives. The bromine atom, in particular, is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the benzene (B151609) ring.

Table 2: Cross-Coupling Reactions for Benzamide Diversification

| Reaction Type | Coupling Partner | Catalyst | Resulting Derivative Class |

| Suzuki Coupling | Arylboronic acid | Palladium(0) | Biaryl benzamides |

| Sonogashira Coupling | Terminal alkyne | Palladium(0)/Copper(I) | Alkynyl-substituted benzamides |

| Buchwald-Hartwig Amination | Amine | Palladium(0) | Amino-substituted benzamides |

| Stille Coupling | Organostannane | Palladium(0) | Aryl/vinyl-substituted benzamides |

For instance, a Suzuki coupling reaction with an appropriate arylboronic acid can introduce a new aryl group, leading to the formation of biaryl benzamides. Similarly, Sonogashira coupling with terminal alkynes can yield alkynyl-substituted benzamides. The Buchwald-Hartwig amination allows for the introduction of various amine functionalities. These transformations are crucial in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. The Weinreb amide functionality can be carried through these coupling reactions and then utilized for ketone synthesis, or it can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups as needed.

Development of Novel Synthetic Methodologies Utilizing the Compound Scaffold

The unique combination of functional groups in 4-bromo-2,5-difluoro-N-methoxy-N-methylbenzamide makes it an excellent substrate for the development and optimization of new synthetic methods. The presence of both a Weinreb amide and an aryl bromide allows for the investigation of chemoselective reactions. For example, a synthetic strategy could involve the selective reaction of the Weinreb amide with an organometallic reagent while leaving the aryl bromide intact for a subsequent cross-coupling reaction, or vice versa.

Furthermore, the fluorine atoms on the aromatic ring can influence the reactivity of the molecule and can be exploited in the design of new reactions. For example, they can play a role in directing ortho-metalation or influencing the regioselectivity of nucleophilic aromatic substitution reactions under specific conditions. Researchers can use this compound as a model system to explore the interplay of these different reactive sites and to develop novel one-pot, multi-step reaction sequences that build molecular complexity in an efficient manner. The insights gained from studying the reactivity of this scaffold can then be applied to the synthesis of other complex, polyfunctional molecules.

Future Research Directions and Perspectives on 4 Bromo 2,5 Difluoro N Methoxy N Methylbenzamide

Emerging Synthetic Strategies and Catalyst Development

The efficient synthesis of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide is a key area for future investigation. Current synthetic approaches would likely involve the amidation of 4-bromo-2,5-difluorobenzoic acid or its activated derivatives. Emerging strategies are expected to focus on the development of more efficient, sustainable, and cost-effective catalytic systems.

Catalytic Amidation:

Direct catalytic amidation of 4-bromo-2,5-difluorobenzoic acid with N,O-dimethylhydroxylamine represents a more atom-economical and environmentally benign approach compared to traditional methods that require stoichiometric activating agents. Future research is likely to concentrate on the development of novel catalysts that can overcome the challenges associated with the electron-deficient nature and steric hindrance of the substrate.

Boron-Based Catalysts: Boronic acids and their derivatives have emerged as promising catalysts for direct amide bond formation. Research could focus on designing boronic acid catalysts with specific electronic and steric properties to enhance their activity and selectivity for the amidation of highly substituted benzoic acids like 4-bromo-2,5-difluorobenzoic acid.

Transition Metal Catalysts: Palladium, copper, and other transition metals are known to catalyze amidation reactions. nih.gov The development of palladium catalysts with specifically designed ligands could enable the efficient coupling of 4-bromo-2,5-difluorobenzoyl chloride with N,O-dimethylhydroxylamine. nih.gov Future work may explore the use of earth-abundant metals to develop more sustainable catalytic systems.

Flow Chemistry:

The implementation of continuous flow technologies for the synthesis of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automated, scalable production. europa.eupolimi.it Research in this area could focus on optimizing reaction conditions, developing robust packed-bed reactors with immobilized catalysts, and integrating in-line purification techniques.

| Synthetic Strategy | Catalyst/Technology | Potential Advantages | Research Focus |

| Direct Catalytic Amidation | Boronic Acids, Transition Metals (e.g., Palladium) | Atom economy, reduced waste, milder reaction conditions. | Design of highly active and selective catalysts for hindered, electron-deficient substrates. |

| Flow Chemistry | Microreactors, Packed-bed reactors | Enhanced safety, improved scalability, process intensification. | Optimization of reaction parameters, development of integrated continuous processes. |

| C-H Activation | Transition Metal Catalysts (e.g., Rhodium, Iridium, Cobalt) | Step-economy, novel disconnections. | Regioselective functionalization of the aromatic ring. nih.govresearchgate.netresearchgate.netrsc.orgrsc.org |

Advanced Mechanistic Investigations and Reaction Engineering

A thorough understanding of the reaction mechanisms involved in the synthesis of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide is crucial for process optimization and the development of more efficient catalysts.

Mechanistic Studies:

Detailed kinetic and computational studies can provide valuable insights into the reaction pathways. For palladium-catalyzed amidation, density functional theory (DFT) calculations could be employed to elucidate the elementary steps of the catalytic cycle, including oxidative addition, reductive elimination, and the role of ligands in promoting the reaction. researchgate.net Understanding the mechanism of Weinreb amide formation, particularly the stability of the tetrahedral intermediate, is also a key area for investigation. researchgate.net

Reaction Engineering:

From a reaction engineering perspective, the focus will be on optimizing process parameters to maximize yield, purity, and throughput while minimizing costs and environmental impact. This includes:

Kinetic Modeling: Developing accurate kinetic models based on experimental data to predict reactor performance and identify optimal operating conditions.

Reactor Design: Designing efficient reactors, such as continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs), tailored for the specific reaction kinetics and mass transfer characteristics.

Downstream Processing: Developing effective and sustainable methods for product isolation and purification, such as crystallization or chromatography.

| Research Area | Techniques and Approaches | Key Objectives |

| Mechanistic Investigations | Kinetic studies, Isotopic labeling, Computational chemistry (DFT). | Elucidate reaction pathways, identify rate-determining steps, understand catalyst deactivation mechanisms. |

| Reaction Engineering | Kinetic modeling, Reactor design and simulation, Process optimization. | Maximize yield and selectivity, improve process safety and scalability, minimize energy consumption and waste generation. |

Innovative Applications in Material Science Precursor Chemistry and Agrochemicals

The unique combination of functional groups in 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide makes it a promising precursor for the synthesis of advanced materials and biologically active compounds.

Material Science:

The presence of fluorine atoms can impart desirable properties to polymers, such as high thermal stability, chemical resistance, and low surface energy. The difluorinated benzene (B151609) ring of the title compound can be a key building block for high-performance polymers.

Polymer Synthesis: The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Stille) to synthesize novel poly(arylene)s. The Weinreb amide can be converted to a ketone, which can then be used as a monomer in polymerization reactions. The resulting fluorinated polymers could find applications in electronics, aerospace, and coatings.

Liquid Crystals: The rigid, fluorinated aromatic core of the molecule suggests its potential use as a precursor for liquid crystals. achemblock.comnih.govapolloscientific.co.uk Modification of the functional groups could lead to the synthesis of novel mesogenic compounds with interesting electro-optical properties.

Agrochemicals:

Benzamide (B126) derivatives are a well-established class of agrochemicals with a broad spectrum of activities. The presence of bromine and fluorine atoms can significantly influence the biological activity of a molecule.

Fungicides: Many commercial fungicides contain a benzamide scaffold. The specific substitution pattern of 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide could lead to the discovery of new fungicides with novel modes of action or improved efficacy against resistant pathogens. Structure-activity relationship (SAR) studies of related fluorinated and brominated benzamides have shown promising fungicidal properties.

Herbicides: Fluorinated benzamides have also been investigated as herbicides. The title compound could serve as a lead structure for the development of new herbicides with improved selectivity and environmental profiles.

| Application Area | Potential Role of the Compound | Research Directions |

| Material Science | Precursor for high-performance fluorinated polymers and liquid crystals. | Synthesis and characterization of novel polymers and liquid crystals derived from the title compound. |

| Agrochemicals | Scaffold for the development of new fungicides and herbicides. | Synthesis of a library of derivatives and evaluation of their biological activity against a range of plant pathogens and weeds. |

Q & A

Basic: What are the established synthetic routes for 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide?

The synthesis typically involves sequential functionalization of a benzoic acid precursor. A common approach is the amidation of 4-bromo-2,5-difluorobenzoic acid with N-methoxy-N-methylamine. This reaction employs coupling agents such as EDCI or HATU in anhydrous solvents (e.g., THF or DMF) under nitrogen atmosphere to minimize hydrolysis. The intermediate is purified via column chromatography, and the final product is characterized using ¹H/¹³C NMR and LC-MS .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound?

Key optimizations include:

- Solvent selection : Anhydrous DMF or THF improves reagent stability.

- Temperature control : Maintaining 0–5°C during coupling minimizes side reactions.

- Catalysts : Adding DMAP (4-dimethylaminopyridine) accelerates amidation.

- Workup : Quenching with ice-cwater and extraction with ethyl acetate improves isolation.

Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) or HPLC (C18 column, acetonitrile/water gradient) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), methoxy (δ 3.2–3.5 ppm), and N-methyl (δ 3.0–3.2 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- LC-MS : Verify molecular ion [M+H]⁺ at m/z 293.97 (calculated for C₁₀H₉BrF₂NO₂).

- X-ray crystallography : Resolves regiochemical ambiguities in halogen substitution .

Advanced: How to address discrepancies between NMR and mass spectrometry data?

Discrepancies often arise from impurities or solvent effects. Mitigation strategies:

- Repurification : Use preparative HPLC (C18, 70% acetonitrile) to isolate the target compound.

- Deuterated solvents : Ensure DMSO-d₆ or CDCl₃ does not overlap with analyte peaks.

- 2D NMR : HSQC and COSY correlations clarify proton-carbon connectivity and coupling patterns.

- High-resolution MS : Confirm exact mass (±5 ppm) to rule out isobaric interferences .

Advanced: What mechanistic insights explain the thermal stability of N-methoxy-N-methylbenzamides?

Thermal decomposition of related N-alkoxyamides follows the HERON reaction mechanism, involving homolytic cleavage of the N–O bond. Electron-withdrawing groups (e.g., Br, F) stabilize the amide via resonance, delaying decomposition. Kinetic studies (TGA/DSC) show decomposition onset at ~180°C for brominated analogs, with activation energies calculated using Arrhenius plots .

Basic: How does substituent position (Br, F) influence reactivity in further functionalization?

The bromine at C4 and fluorines at C2/C5 direct electrophilic substitution. Bromine acts as a meta-director, while fluorines (strongly electron-withdrawing) deactivate the ring, favoring reactions under strongly acidic or Lewis acid-catalyzed conditions (e.g., AlCl₃). Computational studies (DFT) predict reactivity trends at C3 and C6 positions .

Advanced: What strategies mitigate regioselectivity challenges in cross-coupling reactions?

- Buchwald-Hartwig amination : Use Pd(dba)₂/Xantphos to couple amines at C4-Br.

- Suzuki-Miyaura : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄ and Na₂CO₃.

- Protection/deprotection : Temporarily protect the amide with TMSCl to avoid side reactions.

Monitor regioselectivity via LC-MS and ¹⁹F NMR .

Basic: What are the applications of this compound in medicinal chemistry research?

It serves as a precursor for kinase inhibitors or dopamine receptor modulators. The N-methoxy-N-methyl group enhances metabolic stability, making it a valuable scaffold in structure-activity relationship (SAR) studies. Biological assays (e.g., enzyme inhibition) require IC₅₀ determination via fluorescence polarization .

Advanced: How to analyze competing reaction pathways in amide bond formation?

Competing pathways (e.g., hydrolysis vs. acylation) are studied using kinetic isotope effects (KIE) and Hammett plots. For this compound, electron-deficient aryl groups favor acylation (ρ = +1.2). In situ IR spectroscopy tracks intermediate formation (e.g., active ester at ~1750 cm⁻¹) .

Advanced: What computational tools predict synthetic feasibility and retrosynthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.